molecular formula C12H15NO5 B1246589 CJ-14897 CAS No. 377755-95-8

CJ-14897

Cat. No.: B1246589
CAS No.: 377755-95-8
M. Wt: 253.25 g/mol
InChI Key: CTJGPKROOIGCCC-WRWORJQWSA-N
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Description

CJ-14897 is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CJ-14897 involves several steps. The primary synthetic route includes the esterification of 2-Pyridinecarboxylic acid with methanol in the presence of a catalyst. The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

CJ-14897 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

CJ-14897 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of CJ-14897 involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridinecarboxylic acid, methyl ester
  • 2-Pyridinecarboxylic acid, ethyl ester
  • 2-Pyridinecarboxylic acid, propyl ester

Uniqueness

Compared to its analogs, CJ-14897 exhibits unique properties due to the presence of the acetyloxy and hydroxypropyl groups. These functional groups enhance its reactivity and potential biological activity, making it a compound of significant interest in various research fields.

Properties

CAS No.

377755-95-8

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

methyl 5-[(1S,2S)-2-acetyloxy-1-hydroxypropyl]pyridine-2-carboxylate

InChI

InChI=1S/C12H15NO5/c1-7(18-8(2)14)11(15)9-4-5-10(13-6-9)12(16)17-3/h4-7,11,15H,1-3H3/t7-,11+/m0/s1

InChI Key

CTJGPKROOIGCCC-WRWORJQWSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CN=C(C=C1)C(=O)OC)O)OC(=O)C

SMILES

CC(C(C1=CN=C(C=C1)C(=O)OC)O)OC(=O)C

Canonical SMILES

CC(C(C1=CN=C(C=C1)C(=O)OC)O)OC(=O)C

Synonyms

CJ 14,8997
CJ 14897
CJ-14,897
CJ-14897
CJ14897
methyl 5-(8-acetoxy-7-hydroxypropyl)pyridine-2-carboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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